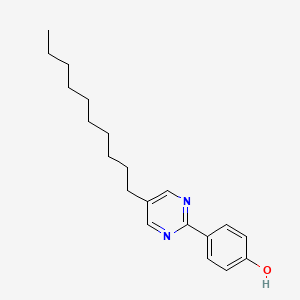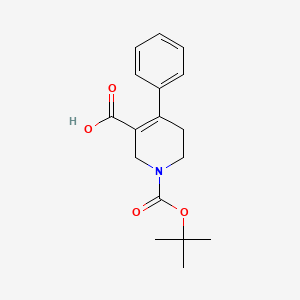
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-(tert-butoxycarbonyl)-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable intermediate . The protected amine can then undergo various transformations without interference from the amine group. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butoxycarbonyl)-2-pyrroleboronic acid: Another Boc-protected compound used in cross-coupling reactions.
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a tetrahydropyridine ring.
Uniqueness
1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID is unique due to its specific structural features, including the tetrahydropyridine ring and the phenyl group
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,20) |
Clé InChI |
DVHUSCHKHCBZKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
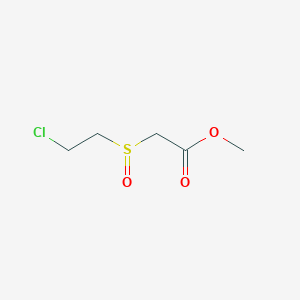
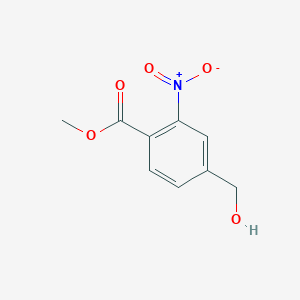
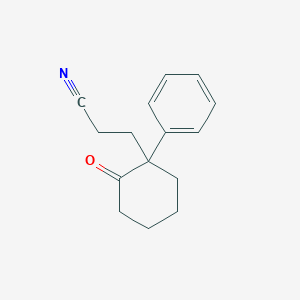

![2-Methylbenzo[b]thiophene-5-carboxylic acid](/img/structure/B8705136.png)
![6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8705140.png)
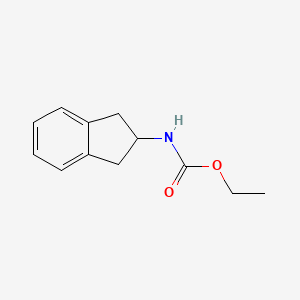
![7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B8705152.png)
![2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B8705182.png)
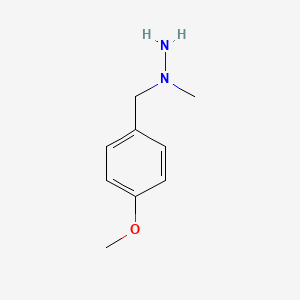
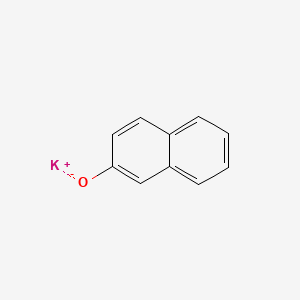
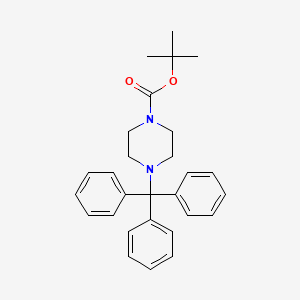
![5-Bromo-2-[(4-fluorobenzene-1-sulfonyl)methyl]aniline](/img/structure/B8705205.png)
